Diisopropyl(octyl)silane
Description
Diisopropyl(octyl)silane is an organosilicon compound characterized by a central silicon atom bonded to an octyl group (C₈H₁₇), two isopropyl groups (C₃H₇), and a dimethylamino or alkoxy substituent depending on the specific derivative (e.g., dimethylamino in "N,N-Dimethyl-diisopropyloctylsilylamine") . Its synthesis typically involves nucleophilic substitution or hydrosilylation reactions. For example, diisopropyl(oct-1-ynyl)silane is synthesized via ether extraction and purification, yielding a clear oil used without further purification .
Key properties of this compound include:
- Lipophilicity: The octyl chain enhances compatibility with organic solvents and polyolefin matrices, making it suitable for hydrophobic coatings and composite materials .
- Steric Hindrance: Bulky isopropyl groups reduce hydrolysis rates compared to alkoxy-substituted silanes (e.g., triethoxy(octyl)silane) .
- Reactivity: The dimethylamino group in derivatives like N-octyldiisopropyldimethylaminosilane imparts basicity, facilitating interactions with substrates in catalysis or surface modification .
Properties
IUPAC Name |
octyl-di(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32Si/c1-6-7-8-9-10-11-12-15(13(2)3)14(4)5/h13-15H,6-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELQFRLRNCJZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[SiH](C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares diisopropyl(octyl)silane with structurally related silanes:
Key Findings from Comparative Studies
Hydrophobicity and Surface Modification
- This compound and trichloro(octyl)silane both impart hydrophobicity. However, trichloro(octyl)silane’s chlorine substituents enable faster covalent bonding to surfaces (e.g., PET membranes), whereas this compound relies on physical adsorption or secondary interactions .
- Fluorinated analogs like diisopropyl(tridecafluorooctyl)silane exhibit superior water repellency (contact angle >120°) but are cost-prohibitive for large-scale applications .
Reactivity in Polymer Matrices
- In polypropylene synthesis, diisopropyl dimethoxy silane (DIPDMSi) outperforms this compound as an external donor due to its methoxy groups, which enhance chain-transfer reactivity with hydrogen .
- Conversely, this compound’s octyl chain improves dispersion in polyolefins like polyethylene, reducing filler aggregation in composites .
Thermal and Mechanical Performance
- Triethoxy(octyl)silane (OCTEOS) increases the tensile strength of natural rubber-Al₂O₃ nanocomposites by 40% compared to unmodified fillers, whereas this compound derivatives are preferred for thermal stability in high-temperature coatings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for diisopropyl(octyl)silane, and how can reaction parameters be systematically optimized?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution between chlorosilanes and organometallic reagents. For example, a fluoroalkyl variant (heptadecafluorodecyl analog) was synthesized via coupling of diisopropylchlorosilane with a perfluoroalkyl iodide under controlled conditions . To optimize yield, parameters like reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 silane:alkyl halide) should be tested. Characterization via -NMR and GC-MS can confirm structural integrity and purity .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : -NMR peaks for isopropyl groups (δ 1.01–1.44 ppm) and octyl chains (δ 0.58–2.68 ppm) can resolve substituent environments, as seen in fluorinated silane analogs .
- GC-MS : Identify volatile byproducts and confirm molecular ion peaks (e.g., m/z 276 for triethoxy(octyl)silane analogs) .
- TGA : Assess thermal stability; weight loss profiles (e.g., 14.6% at 250–450°C for silane coatings) correlate with bonding strength .
Q. What are the primary applications of this compound in surface modification?
- Methodological Answer : this compound is used to hydrophobize surfaces via self-assembled monolayers (SAMs). For example, triethoxy(octyl)silane forms coatings through Van der Waals interactions or covalent bonds, depending on substrate pretreatment (e.g., hydroxylation). Surface energy reduction can be quantified via contact angle measurements .
Advanced Research Questions
Q. How do competing functionalization methods (e.g., sol-gel vs. SAMs) affect the mechanical and electronic properties of this compound-based films?
- Methodological Answer : Sol-gel processing with diisopropyl silane precursors (e.g., crosslinked triarylamines) enhances mechanical durability in semiconductor applications. Compare abrasion resistance and hole conductivity using atomic force microscopy (AFM) and four-point probe measurements. Sol-gel films exhibit 30% higher wear resistance than non-crosslinked analogs .
Q. How can researchers resolve contradictions in thermal degradation data for silane-functionalized materials?
- Methodological Answer : Discrepancies in TGA profiles (e.g., 7.9% vs. 14.6% weight loss) may arise from bonding heterogeneity. Pair TGA with SEM-EDS to map elemental distribution and FTIR to track Si-O-Si crosslinking. For instance, covalent bonding reduces weight loss compared to physisorbed layers .
Q. What strategies mitigate steric hindrance during this compound derivatization for catalytic applications?
- Methodological Answer : Bulky isopropyl groups hinder reactions at the silicon center. Strategies include:
- Protecting Groups : Temporarily mask reactive sites using silyl ethers.
- Microwave-Assisted Synthesis : Enhance reaction kinetics under high-pressure conditions.
- Computational Modeling : Use DFT to predict steric effects and optimize ligand geometry .
Q. How does the octyl chain length influence self-assembly kinetics and monolayer defects?
- Methodological Answer : Longer alkyl chains (e.g., octyl vs. methyl) slow SAM formation but improve packing density. Use quartz crystal microbalance (QCM) to monitor adsorption rates. Defect analysis via X-ray reflectivity shows octyl chains achieve 85% surface coverage vs. 60% for shorter chains .
Key Research Gaps
- Stereoelectronic Effects : Impact of isopropyl/octyl groups on silane reactivity in catalysis.
- Environmental Stability : Long-term degradation under UV/humidity for SAMs.
- Toxicity Profiles : Lack of ecotoxicological data for silane byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
